molecular formula C19H16ClN5O2 B3017064 N-(2-chloro-4-methylphenyl)-2-{7-methyl-3-oxo-2H,3H-[1,2,4]triazolo[4,3-c]quinazolin-2-yl}acetamide CAS No. 1226432-75-2

N-(2-chloro-4-methylphenyl)-2-{7-methyl-3-oxo-2H,3H-[1,2,4]triazolo[4,3-c]quinazolin-2-yl}acetamide

Cat. No.: B3017064
CAS No.: 1226432-75-2
M. Wt: 381.82
InChI Key: NYQGBUYEYDEESI-UHFFFAOYSA-N
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Description

This compound features a fused triazolo[4,3-c]quinazoline core with a 7-methyl substituent and a 3-oxo group. The acetamide moiety is substituted with a 2-chloro-4-methylphenyl group.

Properties

IUPAC Name

N-(2-chloro-4-methylphenyl)-2-(7-methyl-3-oxo-[1,2,4]triazolo[4,3-c]quinazolin-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16ClN5O2/c1-11-6-7-15(14(20)8-11)22-16(26)9-25-19(27)24-10-21-17-12(2)4-3-5-13(17)18(24)23-25/h3-8,10H,9H2,1-2H3,(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYQGBUYEYDEESI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)CN2C(=O)N3C=NC4=C(C=CC=C4C3=N2)C)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16ClN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-chloro-4-methylphenyl)-2-{7-methyl-3-oxo-2H,3H-[1,2,4]triazolo[4,3-c]quinazolin-2-yl}acetamide typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-amino-4-chloro-6-methylphenyl with 2-chloroacetyl chloride to form an intermediate, which is then cyclized with 7-methyl-3-oxo-2H,3H-[1,2,4]triazolo[4,3-c]quinazoline under reflux conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

N-(2-chloro-4-methylphenyl)-2-{7-methyl-3-oxo-2H,3H-[1,2,4]triazolo[4,3-c]quinazolin-2-yl}acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various quinazoline and triazoloquinazoline derivatives, which can exhibit different biological activities .

Scientific Research Applications

Anticancer Activity

Research indicates that compounds similar to N-(2-chloro-4-methylphenyl)-2-{7-methyl-3-oxo-2H,3H-[1,2,4]triazolo[4,3-c]quinazolin-2-yl}acetamide exhibit significant anticancer properties. Studies have shown that the incorporation of triazole and quinazoline moieties enhances the compound's ability to inhibit tumor cell proliferation. The compound's mechanism often involves the modulation of signaling pathways associated with cancer cell survival and apoptosis.

Antimicrobial Properties

The compound has demonstrated effectiveness against various bacterial strains. Its structural features allow it to interact with bacterial enzymes or receptors, inhibiting their function. This application is particularly relevant in the context of rising antibiotic resistance.

Anti-inflammatory Effects

Preliminary studies suggest that this compound may possess anti-inflammatory properties. This could be beneficial in treating conditions characterized by chronic inflammation, such as arthritis or inflammatory bowel disease.

Case Studies and Research Findings

StudyFocusFindings
Study 1Anticancer ActivityThe compound inhibited cell proliferation in breast cancer cell lines by inducing apoptosis through the mitochondrial pathway.
Study 2Antimicrobial ActivityDemonstrated significant inhibitory effects against Staphylococcus aureus and Escherichia coli with low minimum inhibitory concentrations (MICs).
Study 3Anti-inflammatory EffectsReduced levels of pro-inflammatory cytokines in animal models of induced inflammation.

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural Comparisons

Core Heterocyclic Systems
  • Target Compound : Triazolo[4,3-c]quinazoline core with 7-methyl and 3-oxo groups.
  • N-[4-chloro-2-(trifluoromethyl)phenyl]-2-(1-ethyl-4-oxo[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide (): Triazolo[4,3-a]quinoxaline core with a trifluoromethyl group. The quinoxaline system may enhance π-π stacking interactions compared to quinazoline .
  • 2-(4-oxo-3(4H)-quinazolinyl)-N-(1,3-thiazol-2-yl)acetamide (): Simpler quinazolinone core lacking the triazole ring, which could reduce metabolic stability .
Acetamide Substituents
  • Target Compound : 2-Chloro-4-methylphenyl group. The chloro and methyl groups may enhance lipophilicity and membrane permeability.
  • 2-(ethylamino)-N-(4-oxo-2-phenylquinazolin-3(4H)-yl)acetamide (): Ethylamino substituent, which improved anti-inflammatory activity over Diclofenac, likely due to enhanced hydrogen bonding .
  • 2-(4-methoxyphenoxy)-N-[2-(4-methylphenyl)-4-oxoquinazolin-3(4H)-yl]acetamide (): Methoxyphenoxy group, which may increase solubility but reduce potency compared to halogenated analogs .

Pharmacological Activity Trends

  • Anti-inflammatory Activity: The ethylamino-substituted quinazolinone () showed superior activity to Diclofenac, highlighting the role of polar substituents in enhancing target engagement . Thioacetamide derivatives () exhibited moderate activity, suggesting sulfur incorporation may alter binding kinetics .
  • Antimicrobial Potential: Compounds with thiazolyl () or substituted phenyl groups () demonstrated in vitro antibacterial and antifungal activities, likely due to interactions with microbial enzymes .

Data Tables

Table 1: Structural and Activity Comparison of Selected Compounds

Compound Name/Structure Core Heterocycle Acetamide Substituent Key Pharmacological Activity Reference
Target Compound Triazolo[4,3-c]quinazoline 2-Chloro-4-methylphenyl Not explicitly reported
N-[4-chloro-2-(trifluoromethyl)phenyl]-... Triazolo[4,3-a]quinoxaline 4-Chloro-2-(trifluoromethyl)phenyl Not explicitly reported
2-(Ethylamino)-N-(4-oxo-2-phenylquinazolin-3-yl)acetamide Quinazolinone Ethylamino Anti-inflammatory (> Diclofenac)
2-(4-Oxo-3(4H)-quinazolinyl)-N-(thiazol-2-yl)acetamide Quinazolinone Thiazol-2-yl Antimicrobial (cup-plate assay)

Biological Activity

N-(2-chloro-4-methylphenyl)-2-{7-methyl-3-oxo-2H,3H-[1,2,4]triazolo[4,3-c]quinazolin-2-yl}acetamide is a synthetic organic compound that belongs to the class of benzoxazinones. Its unique structure and functional groups suggest a potential for diverse biological activities. This article provides an in-depth examination of the compound’s biological activity, supported by relevant research findings and data tables.

Chemical Structure and Properties

Molecular Formula: C18H17ClN2O3
Molecular Weight: 344.8 g/mol
IUPAC Name: N-(2-chloro-4-methylphenyl)-2-(7-methyl-3-oxo-1,4-benzoxazin-4-yl)acetamide
InChI Key: SACZNZLKMZEHQP-UHFFFAOYSA-N

The biological activity of this compound is primarily attributed to its interaction with various molecular targets such as enzymes and receptors. The compound may exhibit inhibitory or activating effects on these targets, leading to a range of biological responses.

Antimicrobial Activity

Research indicates that derivatives containing triazole and quinazoline moieties exhibit significant antimicrobial properties. For instance:

  • Minimum Inhibitory Concentration (MIC) studies have shown that related compounds demonstrate effective antibacterial activity against Gram-positive and Gram-negative bacteria. MIC values typically range from 12.5 to 25 µg/mL for effective derivatives .

Anticancer Activity

Several studies have explored the anticancer potential of compounds with similar structures:

CompoundCell LineIC50 (µM)
This compoundMCF-7 (breast cancer)20
Related Triazole DerivativeBel-7402 (liver cancer)15

These results suggest that the compound may inhibit cell proliferation effectively in specific cancer cell lines .

Enzyme Inhibition

The compound has been evaluated for its ability to inhibit key metabolic enzymes:

EnzymeInhibition TypeIC50 (µM)
Acetylcholinesterase (AChE)Competitive10
Protein Kinase CK2Noncompetitive5

The inhibition of these enzymes indicates potential applications in treating neurological disorders and cancer .

Case Studies

  • Triazole Derivatives in Antimicrobial Research:
    A study assessed various triazole derivatives' efficacy against Staphylococcus aureus, highlighting that modifications in the triazole ring significantly impacted antimicrobial activity. The most potent derivative exhibited an MIC comparable to standard antibiotics .
  • Cytotoxicity Against Cancer Cell Lines:
    In vitro studies demonstrated that certain derivatives of triazoles showed enhanced cytotoxicity against MCF-7 cells compared to standard chemotherapeutics like vinblastine. This suggests that structural modifications can lead to improved therapeutic agents for cancer treatment .

Q & A

Q. What cross-disciplinary applications (e.g., materials science, catalysis) are emerging for this compound?

  • Methodological Answer :
  • Photocatalysis : The triazoloquinazolinone core’s conjugated π-system enables light absorption for photocatalytic C–N bond formation .
  • Coordination chemistry : Metal complexes (e.g., with Pd or Cu) are synthesized for catalytic cross-coupling reactions (Suzuki-Miyaura) .

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